2-Chlorodopamine

Description

Structure

3D Structure

Properties

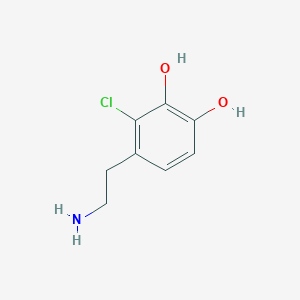

IUPAC Name |

4-(2-aminoethyl)-3-chlorobenzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c9-7-5(3-4-10)1-2-6(11)8(7)12/h1-2,11-12H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFLNNIHWWVCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCN)Cl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145543 |

Source

|

| Record name | 2-Chlorodopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102851-70-7 |

Source

|

| Record name | 2-Chlorodopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102851707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorodopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Chlorodopamine: From Synthesis to Vasodilation - An Unexplored Neurotoxic Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the discovery and historical context of 2-chlorodopamine, a halogenated analog of the neurotransmitter dopamine. While initial research focused on its synthesis and potent vasodilator activity, the potential for neurotoxicity, a characteristic of other dopamine analogs, remains largely unexplored. This guide summarizes the available scientific literature, presenting key data, experimental protocols, and relevant biological pathways to inform future research in neuropharmacology and drug development.

Historical Context and Discovery

The exploration of halogenated catecholamines, including 2-chlorodopamine, emerged from a broader scientific endeavor to understand the structure-activity relationships of dopamine and its receptors. The primary focus of early studies, dating back to the mid-1980s, was to investigate how modifications to the dopamine molecule, such as the addition of a chlorine atom, would affect its interaction with dopamine receptors and its physiological effects.

A key publication by McCarthy and colleagues in 1987 detailed a four-step synthesis of 2-chlorodopamine. The primary motivation for this synthesis was to evaluate its potential as a renal vasodilator for the treatment of hypertension. This research was situated within the larger context of developing selective dopamine receptor agonists and antagonists for various therapeutic applications. While the neurotoxic potential of other dopamine analogs like 6-hydroxydopamine (6-OHDA) was well-established by this time, the initial research on 2-chlorodopamine did not extend to an investigation of its effects on the viability of dopaminergic neurons.

Synthesis of 2-Chlorodopamine

The synthesis of 2-chlorodopamine, as described in the literature, is a multi-step process. A generalized workflow for this synthesis is outlined below.

The Neurotoxicity of 2-Chlorodopamine: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chlorodopamine (2-Cl-DA) is a halogenated analog of the neurotransmitter dopamine. While direct research on its neurotoxic profile is limited, this technical guide synthesizes information from related compounds and foundational principles of catecholamine neurobiology to propose a hypothesized mechanism of 2-Chlorodopamine-induced neurotoxicity. This document outlines the putative roles of oxidative stress, dopamine transporter (DAT) interaction, and mitochondrial dysfunction in the pathogenic activity of 2-Cl-DA. Furthermore, it provides detailed experimental protocols and conceptualizes data presentation to guide future research in this area.

Introduction: The Significance of Halogenated Catecholamines

Dopamine's metabolic pathway is a delicate balance; its dysregulation is implicated in neurodegenerative diseases such as Parkinson's disease. Chemical modification of the dopamine structure, such as halogenation, can profoundly alter its biological activity. The introduction of a chlorine atom to the dopamine molecule to form 2-Chlorodopamine is expected to modify its electronic properties, metabolic stability, and interaction with cellular machinery, potentially leading to enhanced neurotoxic effects. Studies on related halogenated compounds, such as para-halogenated amphetamines and methcathinones, have indicated that chlorination can increase cytotoxicity and mitochondrial toxicity.[1] This guide provides a framework for investigating the neurotoxic mechanisms of 2-Chlorodopamine.

Hypothesized Mechanism of 2-Chlorodopamine Neurotoxicity

The neurotoxic effects of 2-Chlorodopamine are likely multifaceted, involving a cascade of events initiated by its interaction with dopaminergic neurons. The proposed mechanism centers on three key areas: uptake and intracellular accumulation, induction of oxidative stress, and mitochondrial impairment.

Dopamine Transporter (DAT) Interaction and Intracellular Accumulation

2-Chlorodopamine, as a structural analog of dopamine, is a putative substrate for the dopamine transporter (DAT). The DAT is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. It is hypothesized that 2-Cl-DA is actively transported into dopaminergic neurons via DAT. This selective uptake would lead to the accumulation of 2-Cl-DA within these neurons, concentrating its potential toxicity in the very cells that are crucial for motor control and other neurological functions.

Oxidative Stress and Quinone Formation

Once inside the neuron, 2-Chlorodopamine is susceptible to auto-oxidation, a process that is likely enhanced by the electron-withdrawing nature of the chlorine atom. This oxidation can generate highly reactive quinone species (2-Cl-DA-quinone) and reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. This is analogous to the well-established neurotoxicity of 6-hydroxydopamine (6-OHDA), which is known to generate free radicals.[2] The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.

Mitochondrial Dysfunction

Mitochondria are particularly vulnerable to the effects of oxidative stress. The accumulation of ROS and reactive quinones can impair the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in mitochondrial membrane potential depolarization.[1] This mitochondrial dysfunction is a central event in many neurodegenerative processes, as it can trigger the intrinsic apoptotic pathway through the release of cytochrome c.

Potential for Tyrosine Hydroxylase Inhibition

Dopamine and its analogs can act as feedback inhibitors of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis.[3][4] It is plausible that 2-Chlorodopamine could also inhibit TH, leading to a disruption in dopamine homeostasis. While this may initially seem neuroprotective by reducing the overall catecholamine load, a severe disruption of this pathway could have long-term detrimental effects on neuronal function.

Signaling Pathways and Experimental Workflows

To facilitate the investigation of the hypothesized neurotoxic mechanisms of 2-Chlorodopamine, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow.

Caption: Hypothesized signaling cascade of 2-Chlorodopamine neurotoxicity.

References

- 1. Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. houptlab.org [houptlab.org]

- 4. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

2-Chlorodopamine: An In-Depth Technical Guide on its Effects on Dopamine Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 2-Chlorodopamine's effects on dopamine receptor subtypes. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology of this dopamine analog. This document synthesizes the available data, outlines relevant experimental methodologies, and visualizes the pertinent signaling pathways.

Important Note on Data Availability: Publicly available quantitative in vitro data on the binding affinity and functional potency of 2-Chlorodopamine at the five dopamine receptor subtypes (D1, D2, D3, D4, and D5) is scarce. The most direct evidence for its activity comes from a 1986 in vivo study demonstrating its agonism at DA1 (D1-like) receptors, where it was found to be approximately equipotent to dopamine in promoting renal vasodilation[1].

To provide a comprehensive framework and illustrate the pharmacological principles and experimental approaches, this guide includes data from a closely related positional isomer, 2-(4-chloro-3-hydroxyphenyl)ethylamine . It is crucial to note that this is a distinct chemical entity, and its pharmacological profile may differ significantly from that of 2-Chlorodopamine. This information is presented for illustrative purposes to fulfill the structural requirements of this guide.

Introduction to 2-Chlorodopamine and Dopamine Receptors

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are integral to a wide range of physiological and neurological processes, including motor control, motivation, reward, and cognition. They are the primary targets for therapeutic agents used in the treatment of disorders such as Parkinson's disease, schizophrenia, and addiction. There are five main subtypes of dopamine receptors, which are categorized into two families based on their genetic structure, signaling mechanisms, and pharmacology:

-

D1-like receptors (D1 and D5): These receptors typically couple to the Gs alpha subunit of the G protein complex. Their activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).

-

D2-like receptors (D2, D3, and D4): These receptors primarily couple to the Gi alpha subunit. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

The specific effects of a dopaminergic ligand are determined by its affinity and efficacy at these different receptor subtypes. 2-Chlorodopamine is a synthetic analog of dopamine where a chlorine atom is substituted at the 2-position of the catechol ring. This modification can significantly alter the compound's interaction with dopamine receptors and its overall pharmacological profile.

Quantitative Data on Dopamine Receptor Interactions

Illustrative Data: 2-(4-chloro-3-hydroxyphenyl)ethylamine

To illustrate the type of quantitative data necessary for a full pharmacological characterization, the following tables summarize the binding affinities and functional activities of the related compound, 2-(4-chloro-3-hydroxyphenyl)ethylamine, at D1 and D2 dopamine receptors. This data is derived from a study that used radioligand competition assays and adenylyl cyclase activity assays in rat striatum membranes[2].

Table 1: Illustrative Binding Affinity (Ki) of 2-(4-chloro-3-hydroxyphenyl)ethylamine at Dopamine Receptor Subtypes

| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) |

| Dopamine | 210 | 140 |

| 2-(4-chloro-3-hydroxyphenyl)ethylamine | 1500 | 1000 |

Ki values represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand. Lower Ki values indicate higher binding affinity.

Table 2: Illustrative Functional Activity of 2-(4-chloro-3-hydroxyphenyl)ethylamine at Dopamine Receptor Subtypes

| Compound | D1-mediated Adenylyl Cyclase Stimulation | D2-mediated Adenylyl Cyclase Inhibition |

| Dopamine | Effective Stimulator | Effective Inhibitor |

| 2-(4-chloro-3-hydroxyphenyl)ethylamine | Less effective than Dopamine | D2 Agonist |

Experimental Protocols

The characterization of a compound like 2-Chlorodopamine at dopamine receptor subtypes involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of a test compound for D1 and D2 dopamine receptors.

Materials:

-

Membrane preparations from cells stably expressing human D1 or D2 receptors.

-

Radioligands: [3H]SCH 23390 (for D1 receptors), [3H]Spiperone (for D2 receptors).

-

Non-specific binding agent: Butaclamol (for D1), Haloperidol (for D2).

-

Test compound (e.g., 2-Chlorodopamine) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

96-well filter plates.

-

Scintillation counter.

Protocol:

-

In each well of a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

-

To determine non-specific binding, a separate set of wells is prepared with the membrane, radioligand, and a high concentration of the non-specific binding agent.

-

Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Following incubation, rapidly filter the contents of each well through the filter plates to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays determine the functional effect of a compound on D1-like (Gs-coupled) or D2-like (Gi-coupled) receptors by measuring changes in intracellular cAMP levels.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at D1 or D2 receptors.

Materials:

-

Cells stably expressing human D1 or D2 receptors.

-

Test compound at various concentrations.

-

Forskolin (an adenylyl cyclase activator, used in D2 antagonist assays).

-

A known agonist (e.g., dopamine) for antagonist assays.

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

-

Cell culture medium and plates.

Protocol for D1 Agonist Assay:

-

Plate the D1-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with a stimulation buffer.

-

Add the test compound at various concentrations to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

Protocol for D2 Agonist/Antagonist Assay:

-

Plate the D2-expressing cells in a 96-well plate.

-

For an agonist assay, add the test compound and measure the decrease in basal or forskolin-stimulated cAMP levels.

-

For an antagonist assay, pre-incubate the cells with the test compound, then add a known D2 agonist (like quinpirole) in the presence of forskolin.

-

Measure the resulting cAMP levels. An antagonist will block the ability of the agonist to inhibit forskolin-stimulated cAMP accumulation.

-

Analyze the data to determine the EC50 or IC50 of the test compound.

Signaling Pathways

The binding of an agonist like 2-Chlorodopamine to a dopamine receptor initiates a cascade of intracellular events. The specific pathway activated depends on the receptor subtype.

D1-like Receptor Signaling

Based on in vivo evidence, 2-Chlorodopamine is expected to act as an agonist at D1-like receptors[1]. This would trigger the Gs signaling pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

D2-like Receptor Signaling

While there is no direct evidence, if 2-Chlorodopamine were to act as an agonist at D2-like receptors, it would engage the Gi signaling pathway. This would lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The beta-gamma subunit of the Gi protein can also independently modulate other effectors, such as ion channels.

Conclusion and Future Directions

The available evidence points towards 2-Chlorodopamine being a D1-like receptor agonist with a potency comparable to that of endogenous dopamine. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of detailed in vitro studies. To fully elucidate the therapeutic potential and selectivity of 2-Chlorodopamine, further research is required to:

-

Determine its binding affinities (Ki) at all five dopamine receptor subtypes (D1-D5) through comprehensive radioligand binding assays.

-

Quantify its functional potency (EC50) and efficacy (Emax) at each receptor subtype using functional assays, such as cAMP modulation or β-arrestin recruitment assays.

-

Assess its selectivity profile against other neurotransmitter receptors to identify potential off-target effects.

-

Conduct in vivo studies to correlate its receptor activity with behavioral outcomes.

Such studies would provide the necessary data to construct a complete pharmacological profile of 2-Chlorodopamine, enabling a more informed assessment of its potential as a research tool or a lead compound for drug development.

References

- 1. Synthesis and renal vasodilator activity of 2-chlorodopamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 2-Chlorodopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorodopamine (2-Cl-DA) is a halogenated derivative of the endogenous neurotransmitter dopamine. This document provides a comprehensive overview of its pharmacological profile, synthesizing available data on its receptor interactions, functional activity, and neurotoxic potential. While quantitative in vitro data on its binding affinity and functional potency at specific dopamine receptor subtypes are limited in the public domain, this guide consolidates existing in vivo findings and related toxicological research. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of dopaminergic systems and the development of novel therapeutic agents.

Introduction

Dopamine is a critical catecholamine neurotransmitter involved in a myriad of physiological functions, including motor control, motivation, reward, and cognitive function. The pharmacological manipulation of the dopaminergic system is a cornerstone of treatment for several neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder. The synthesis and evaluation of dopamine analogs, such as 2-Chlorodopamine, are crucial for elucidating the structure-activity relationships that govern ligand-receptor interactions and for the discovery of novel therapeutic leads with improved selectivity and efficacy. This guide focuses on the pharmacological characteristics of 2-Chlorodopamine, with a particular emphasis on its activity at dopamine receptors and its potential neurotoxicity.

Receptor Pharmacology

Dopamine D1-like Receptor Activity (D1 and D5)

In vivo studies have demonstrated that 2-Chlorodopamine acts as an agonist at the dopamine D1 receptor. Specifically, research has shown that 2-Chlorodopamine is equipotent to dopamine in its ability to increase renal blood flow in anesthetized dogs, an effect that is characteristic of DA1 receptor agonism.[1] This vasodilation was blocked by a DA1 antagonist, confirming the receptor-mediated nature of this effect.[1]

Dopamine D2-like Receptor Activity (D2, D3, and D4)

There is a significant lack of specific data on the interaction of 2-Chlorodopamine with D2-like receptors.

Data Summary

The available pharmacological data for 2-Chlorodopamine is summarized in the tables below. It is important to note the absence of comprehensive in vitro binding and functional data.

Table 1: Receptor Binding Affinity of 2-Chlorodopamine

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| D1 | Data not available | Data not available | Data not available | |

| D2 | Data not available | Data not available | Data not available | |

| D3 | Data not available | Data not available | Data not available | |

| D4 | Data not available | Data not available | Data not available | |

| D5 | Data not available | Data not available | Data not available |

Table 2: Functional Activity of 2-Chlorodopamine

| Receptor Subtype | Assay Type | Effect | Potency (e.g., EC50) | Efficacy (e.g., Emax) | Reference |

| DA1 (in vivo) | Renal Blood Flow | Agonist | Equipotent to Dopamine | Data not available | [1] |

Neurotoxicity

A significant aspect of the pharmacological profile of chlorinated dopamine species is their potential for neurotoxicity. Research has shown that the reaction of dopamine with hypochlorous acid (HOCl), a reactive oxygen species produced by myeloperoxidase, can lead to the formation of chlorinated dopamine products.[2]

These products, including 2-Chlorodopamine, have been demonstrated to be cytotoxic.[2] The proposed mechanisms of toxicity include:

-

Necroptosis: Soluble chlorinated dopamine products can induce necroptotic cell death in neuronal cell lines, such as retinoic acid-differentiated SH-SY5Y cells.[2] This is associated with a loss of cell attachment and mitochondrial dysfunction.[2]

-

Apoptosis: Aggregates of chlorinated dopamine can be absorbed by macrophage-like cells, leading to apoptotic cell death.[2]

The formation and toxicity of these chlorinated species can be mitigated by sulfur-containing compounds, suggesting a potential avenue for neuroprotective strategies.[2]

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of 2-Chlorodopamine are not explicitly available. However, based on standard methodologies in the field, the following sections outline the general procedures for key experiments.

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a test compound, such as 2-Chlorodopamine, for dopamine receptors.

Objective: To determine the inhibition constant (Ki) of 2-Chlorodopamine at specific dopamine receptor subtypes.

Materials:

-

Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2).

-

Non-labeled competing ligand for determination of non-specific binding (e.g., haloperidol for D2).

-

2-Chlorodopamine hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Multi-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-50 µ g/well .

-

Assay Setup: In a multi-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of 2-Chlorodopamine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of a non-labeled competing ligand.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the 2-Chlorodopamine concentration. Determine the IC50 value (the concentration of 2-Chlorodopamine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (General Protocol)

This protocol outlines a general method for assessing the functional activity of 2-Chlorodopamine at Gs-coupled (D1-like) or Gi-coupled (D2-like) dopamine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of 2-Chlorodopamine at specific dopamine receptor subtypes.

Materials:

-

A cell line stably expressing the dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).

-

2-Chlorodopamine hydrochloride.

-

Forskolin (for studying Gi-coupled receptors).

-

A known dopamine receptor agonist and antagonist (for controls).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Multi-well cell culture plates.

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Culture: Plate the cells in multi-well plates and grow to a suitable confluency.

-

Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.

-

Compound Addition:

-

For Gs-coupled receptors (D1-like): Add varying concentrations of 2-Chlorodopamine to the wells.

-

For Gi-coupled receptors (D2-like): Add varying concentrations of 2-Chlorodopamine followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

For agonists: Plot the cAMP levels against the logarithm of the 2-Chlorodopamine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

For antagonists: Plot the inhibition of the agonist- or forskolin-stimulated cAMP response against the logarithm of the 2-Chlorodopamine concentration to determine the IC50 value.

-

Visualizations

Signaling Pathways

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

Experimental Workflow

Caption: General experimental workflow for the pharmacological profiling of 2-Chlorodopamine.

Conclusion

2-Chlorodopamine is a dopamine analog with demonstrated agonist activity at DA1 receptors in vivo, where it exhibits potency comparable to that of dopamine. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of publicly available in vitro data on its binding affinities and functional activities at the full spectrum of dopamine receptor subtypes. Furthermore, the neurotoxic potential of chlorinated dopamine species, including 2-Chlorodopamine, represents a critical area for further investigation, particularly in the context of neurodegenerative diseases. The experimental protocols and workflows outlined in this guide provide a framework for future research aimed at fully elucidating the pharmacological and toxicological properties of this compound. Such studies are essential for determining its potential utility as a pharmacological tool or as a lead for therapeutic development.

References

An In-depth Technical Guide to the Interaction of Halogenated Dopamine Analogs with the Dopamine Transporter

Disclaimer: Direct experimental data on 2-Chlorodopamine's specific interaction with the dopamine transporter (DAT) is limited in publicly accessible scientific literature. This guide synthesizes information from closely related halogenated and neurotoxic dopamine analogs, particularly 6-hydroxydopamine (6-OHDA), to provide a comprehensive framework for understanding the potential pharmacology and experimental evaluation of compounds like 2-Chlorodopamine.

Introduction

The dopamine transporter (DAT) is a critical presynaptic protein belonging to the solute carrier 6 (SLC6) family.[1] Its primary function is the termination of dopaminergic signaling by clearing dopamine from the synaptic cleft via reuptake into the presynaptic neuron.[2][3] This regulatory role makes DAT a principal target for a wide range of therapeutic agents and drugs of abuse, including cocaine and amphetamines.[3][4]

The study of dopamine analogs, including halogenated variants like 2-Chlorodopamine, is crucial for several reasons. These compounds can serve as pharmacological tools to probe the structure and function of DAT, act as potential neurotoxins for creating disease models (e.g., Parkinson's disease), or be investigated as novel therapeutic agents.[5] The addition of a halogen, such as chlorine, to the dopamine scaffold can significantly alter its electronic properties, metabolic stability, and affinity for the transporter, leading to unique pharmacological profiles.

This guide details the presumed mechanism of interaction for a compound like 2-Chlorodopamine with DAT, provides quantitative data for relevant reference compounds, outlines detailed experimental protocols for its characterization, and illustrates the key molecular pathways involved in its potential neurotoxic effects.

Mechanism of Interaction with the Dopamine Transporter

Based on the behavior of similar compounds, 2-Chlorodopamine is hypothesized to act as a substrate for the dopamine transporter. This implies that DAT recognizes and translocates it from the extracellular space into the presynaptic terminal, similar to dopamine itself.

The key steps in this interaction are:

-

Binding: The analog binds to the outward-facing conformation of DAT in the plasma membrane. This binding is dependent on the presence of sodium and chloride ions.[6]

-

Translocation: Following binding, the transporter undergoes a conformational change, moving the analog across the membrane and into the intracellular space.

-

Intracellular Accumulation: Once inside the neuron, the analog can accumulate. Unlike dopamine, which is efficiently packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2), analogs may interfere with this process or have a higher propensity for auto-oxidation.

This transport-mediated accumulation is the primary mechanism by which neurotoxic dopamine analogs, such as 6-hydroxydopamine (6-OHDA), achieve their selective toxicity against dopaminergic neurons.[5][7][8] It is plausible that 2-Chlorodopamine would follow a similar pathway, making its interaction with DAT a critical determinant of its cellular effects.

Quantitative Pharmacological Data

No specific binding affinity (Kᵢ) or uptake inhibition (IC₅₀) values for 2-Chlorodopamine at DAT are readily available. The tables below provide reference data for standard DAT ligands and the cytotoxicity of the DAT-transported neurotoxin 6-OHDA. These values serve as a benchmark for the design and interpretation of experiments with novel analogs.

Table 1: Inhibition Constants (IC₅₀) for Standard DAT Ligands

| Compound | IC₅₀ (nM) | Assay Type | Radioligand | Source |

|---|---|---|---|---|

| GBR 12909 | 5 | Radioligand Binding | [³H]BTCP | [4] |

| Nomifensine | 15 | Radioligand Binding | [³H]BTCP | [4] |

| BTCP | 7.1 | Radioligand Binding | [³H]BTCP | [4] |

| Dopamine | 10,000 | Radioligand Binding | [³H]BTCP |[4] |

Table 2: Cytotoxicity Data for 6-Hydroxydopamine (6-OHDA)

| Compound | TC₅₀ (µM) | Cell Line | Key Condition | Source |

|---|---|---|---|---|

| 6-OHDA | 88 | HEK-293 | Expressing human DAT (hDAT) | [7] |

| 6-OHDA | 39 | HEK-293 | Expressing hDAT and A53T α-synuclein |[7] |

TC₅₀ (half-maximal toxic concentration) is the concentration of a substance that causes death to 50% of the cells after a 24-hour exposure.

Experimental Protocols

Characterizing the interaction of a novel compound like 2-Chlorodopamine with DAT involves two primary in vitro assays: radioligand binding assays to determine affinity and uptake inhibition assays to measure functional transport blockade.

Protocol: Radioligand Binding Competition Assay

This assay measures the affinity of a test compound (e.g., 2-Chlorodopamine) for DAT by quantifying its ability to compete with a known high-affinity radioligand.

1. Membrane Preparation:

-

Homogenize tissue rich in DAT (e.g., rat striatum) or cells expressing recombinant DAT in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.[9]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C).[9]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[9]

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

For determining non-specific binding, use a high concentration of a known DAT inhibitor (e.g., 10 µM BTCP or nomifensine).[4]

-

Incubate the plate for a set time at a specific temperature (e.g., 60-120 minutes at 4°C or room temperature) to reach equilibrium.[4][9]

3. Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[9]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[9]

4. Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]

Protocol: [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of dopamine into cells.

1. Cell Culture:

-

Use a cell line stably or transiently expressing the human dopamine transporter (hDAT), such as HEK-293 or COS-7 cells.[1]

-

Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow to a confluent monolayer.[10]

2. Uptake Assay Procedure:

-

Wash the cells once with a Krebs-HEPES or Krebs-Ringer buffer (KHB/KRB) at room temperature.[10]

-

Pre-incubate the cells for 10-15 minutes with varying concentrations of the test compound (e.g., 2-Chlorodopamine) or a reference inhibitor (for non-specific uptake, e.g., 10 µM mazindol).[10]

-

Initiate the uptake by adding a fixed concentration of [³H]dopamine (e.g., 5-200 nM).[10]

-

Allow the uptake to proceed for a short, defined period within the linear range of transport (e.g., 1-10 minutes at room temperature).[10]

-

Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer.[10]

3. Lysis and Counting:

-

Lyse the cells in each well (e.g., with 1% SDS).[10]

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]dopamine taken up by the cells using a scintillation counter.

4. Data Analysis:

-

Subtract the counts from the non-specific uptake wells from all other wells.

-

Plot the percentage of uptake inhibition against the log concentration of the test compound.

-

Use non-linear regression to determine the IC₅₀ value for uptake inhibition.

Visualization of Pathways and Workflows

Proposed Neurotoxic Signaling Pathway

The diagram below illustrates the hypothesized mechanism by which a DAT substrate like 2-Chlorodopamine (using 6-OHDA as a model) induces selective neurotoxicity in dopaminergic neurons.

Caption: Proposed mechanism of DAT-mediated neurotoxicity.

Experimental Workflow

The following diagram outlines a logical workflow for the characterization of a novel dopamine analog.

Caption: Standard workflow for characterizing a novel DAT ligand.

Conclusion

While 2-Chlorodopamine itself remains an under-characterized molecule, the principles governing the interaction of dopamine analogs with the dopamine transporter are well-established. It is likely that 2-Chlorodopamine acts as a DAT substrate, gaining entry into dopaminergic neurons where it can exert further effects, potentially including neurotoxicity through oxidative stress and mitochondrial inhibition, as modeled by the well-known neurotoxin 6-OHDA. The experimental protocols and workflows detailed in this guide provide a robust framework for the empirical investigation of 2-Chlorodopamine and other novel halogenated analogs, enabling researchers to determine their binding affinity, functional impact on dopamine uptake, and potential for inducing selective neurodegeneration. Such studies are vital for advancing our understanding of DAT pharmacology and for the development of new tools and therapies for neurological and psychiatric disorders.

References

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Selective dopaminergic vulnerability in Parkinson’s disease: new insights into the role of DAT [frontiersin.org]

- 3. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. A VITAL ROLE FOR Kv CHANNELS IN DOPAMINE TRANSPORTER-MEDIATED 6-HYDROXYDOPAMINE NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloride Requirement for Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine transporter-mediated cytotoxicity of 6-hydroxydopamine in vitro depends on expression of mutant alpha-synucleins related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2-Chlorodopamine in Primary Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a general guideline for the use of 2-Chlorodopamine in primary neuronal cell culture. Direct experimental data on the application of 2-Chlorodopamine in this specific context is limited in publicly available literature. The provided methodologies and expected outcomes are extrapolated from studies on dopamine, its analogs, and general neurotoxins in neuronal cell lines and in vivo models. Researchers should treat these protocols as a starting point and perform thorough dose-response and time-course experiments to determine the optimal conditions for their specific experimental setup.

Introduction

2-Chlorodopamine is a halogenated analog of the neurotransmitter dopamine. Structurally, it retains the core dopamine pharmacophore but includes a chlorine atom on the catechol ring. This modification can significantly alter its chemical and pharmacological properties, including receptor affinity, metabolism, and potential for inducing neurotoxicity. In vivo studies in canine models have demonstrated that 2-Chlorodopamine acts as a potent DA1 receptor agonist, with efficacy comparable to dopamine in increasing renal blood flow[1]. Given the role of dopamine and its analogs in neurodegenerative models, 2-Chlorodopamine is a compound of interest for studying dopaminergic signaling and neurotoxicity in primary neuronal cultures.

These notes provide a framework for investigating the effects of 2-Chlorodopamine on primary neurons, including protocols for cell culture, treatment, and assessment of cellular responses.

Potential Applications in Primary Neuronal Culture

-

Selective Dopaminergic Neurotoxicity: As a dopamine analog, 2-Chlorodopamine may be selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), leading to targeted neurotoxicity. This can be a valuable tool for creating in vitro models of Parkinson's disease and other neurodegenerative disorders involving the dopaminergic system.

-

DA1 Receptor Agonism Studies: Given its demonstrated DA1 receptor agonist activity, 2-Chlorodopamine can be used to investigate the downstream signaling pathways and physiological effects of DA1 receptor activation in primary neurons.

-

Structure-Activity Relationship Studies: By comparing the effects of 2-Chlorodopamine with dopamine and other halogenated analogs, researchers can elucidate the role of specific structural modifications in modulating neurotoxic or neuroprotective effects.

-

Investigation of Oxidative Stress and Apoptotic Pathways: Similar to dopamine, 2-Chlorodopamine may induce oxidative stress and trigger apoptotic cell death in neurons. Primary neuronal cultures provide an ideal system to dissect these molecular mechanisms.

Quantitative Data Summary

Due to the lack of specific studies on 2-Chlorodopamine in primary neuronal cultures, the following table includes data from related compounds and different experimental systems to provide a starting point for experimental design.

| Compound | Cell/System Type | Concentration Range | Exposure Time | Observed Effect | Reference |

| 2-Chlorodopamine | Anesthetized Dogs (in vivo) | N/A (dose-dependent) | N/A | Equipotent to dopamine in increasing renal blood flow (DA1 agonism) | [1] |

| Dopamine | SH-SY5Y Neuroblastoma Cells | 10 - 40 µM | Up to 96 hours | Dose- and time-dependent loss of cell viability, mitochondrial dysfunction | [2] |

| Dopamine | SH-SY5Y Neuroblastoma Cells | 300 - 500 µM | 24 hours | Induction of apoptosis | [3] |

Experimental Protocols

Preparation of Primary Neuronal Cultures

This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from embryonic rodents. Specific details may need to be optimized based on the neuronal type and species.

Materials:

-

Timed-pregnant rodent (e.g., E18 rat or E16 mouse)

-

Dissection medium (e.g., Hibernate-E)

-

Enzymatic dissociation solution (e.g., Papain or Trypsin)

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

-

Poly-D-lysine or Poly-L-ornithine coated culture vessels

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the embryos and isolate the desired brain region (e.g., cortex or hippocampus) in ice-cold dissection medium.

-

Mince the tissue and incubate in the enzymatic dissociation solution according to the manufacturer's instructions to digest the extracellular matrix.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

-

Plate the cells onto poly-amino acid coated culture vessels at a desired density in pre-warmed neuronal culture medium.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes as required.

Preparation and Application of 2-Chlorodopamine

Materials:

-

2-Chlorodopamine hydrochloride (or other salt form)

-

Sterile, deionized water or appropriate solvent (e.g., DMSO, followed by dilution in culture medium)

-

Neuronal culture medium

Procedure:

-

Prepare a high-concentration stock solution of 2-Chlorodopamine in the chosen solvent. For example, a 10 mM stock in sterile water.

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter.

-

Store the stock solution in aliquots at -20°C or -80°C, protected from light to prevent degradation.

-

On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations in pre-warmed neuronal culture medium.

-

Remove the existing medium from the primary neuronal cultures and replace it with the medium containing the desired concentration of 2-Chlorodopamine.

-

Return the cultures to the incubator for the desired exposure time.

Note: It is crucial to include appropriate controls, such as vehicle-treated and untreated cells.

Assessment of Neurotoxicity

4.3.1. Cell Viability Assays (e.g., MTT or LDH Assay)

-

MTT Assay: Measures the metabolic activity of viable cells.

-

Add MTT reagent to the culture medium and incubate.

-

Solubilize the formazan crystals.

-

Measure the absorbance at the appropriate wavelength.

-

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Collect the culture supernatant.

-

Perform the LDH enzymatic reaction according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength.

-

4.3.2. Apoptosis Assays (e.g., Caspase-3 Activity or TUNEL Staining)

-

Caspase-3 Activity Assay:

-

Lyse the cells to release intracellular contents.

-

Add a fluorogenic or colorimetric caspase-3 substrate.

-

Measure the fluorescence or absorbance to quantify enzyme activity.

-

-

TUNEL Staining:

-

Fix and permeabilize the cells.

-

Incubate with the TUNEL reaction mixture to label DNA strand breaks.

-

Visualize the labeled cells using fluorescence microscopy.

-

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for 2-Chlorodopamine-Induced Neurotoxicity

References

- 1. Synthesis and renal vasodilator activity of 2-chlorodopamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine Cytotoxicity on SH-SY5Y Cells: Involvement of α-Synuclein and Relevance in the Neurodegeneration of Sporadic Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Lack of Evidence for 2-Chlorodopamine as an In Vivo Neurotoxin for Dopaminergic Neurons

Despite a comprehensive review of available scientific literature, there is no established evidence to support the use of 2-Chlorodopamine as a selective neurotoxin for in vivo studies targeting dopaminergic neurons. Researchers and drug development professionals seeking to create animal models of dopamine depletion, such as those used in Parkinson's disease research, should be aware that protocols for the in vivo administration of 2-Chlorodopamine for this purpose are not documented in published studies.

The scientific community predominantly utilizes other well-characterized neurotoxins to induce selective degeneration of dopaminergic neurons in animal models. These include 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][2][3] These agents have been extensively studied, and detailed protocols for their stereotaxic injection into relevant brain regions, such as the substantia nigra or striatum, are widely available.[4][5][6][7][8]

While some research has explored the synthesis and pharmacological properties of 2-Chlorodopamine and its derivatives, these studies have focused on their effects as dopamine receptor ligands or their impact on peripheral systems, such as renal blood flow. There is no indication in the available literature that 2-Chlorodopamine possesses the specific neurotoxic properties required for the targeted destruction of dopamine neurons within the central nervous system in vivo.

In light of these findings, this guide cannot provide application notes or experimental protocols for the in vivo administration of 2-Chlorodopamine as a neurotoxin due to the absence of a scientific foundation for such a procedure.

For researchers interested in creating animal models of dopaminergic neurodegeneration, the following established neurotoxins and their corresponding administration routes are recommended based on extensive use in the field:

| Neurotoxin | Animal Model | Typical Administration Route | Target Brain Regions |

| 6-hydroxydopamine (6-OHDA) | Rodents (Rats, Mice) | Stereotaxic injection | Substantia nigra, Medial forebrain bundle, Striatum |

| MPTP | Primates, Mice | Systemic injection (intraperitoneal, subcutaneous) | Substantia nigra |

Experimental Workflow for Established Dopaminergic Neurotoxins (e.g., 6-OHDA)

For illustrative purposes, a generalized experimental workflow for creating a unilateral 6-OHDA lesion model in rodents is presented below. This is a common procedure for which detailed protocols are readily available in the scientific literature.

Caption: Generalized workflow for creating a neurotoxic lesion model of Parkinson's disease.

Signaling Pathway of Dopaminergic Neurotoxicity (Conceptual)

The mechanism of action for established neurotoxins like 6-OHDA involves uptake into dopaminergic neurons and the generation of reactive oxygen species, leading to oxidative stress and cell death. A conceptual diagram of this process is provided below.

Caption: Conceptual pathway of neurotoxin-induced dopaminergic neuron death.

References

- 1. A 6-hydroxydopamine in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential Effects of LPS and 6-OHDA on Microglia's Morphology in Rats: Implications for Inflammatory Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Behavioral effects of 6-hydroxydopamine-induced damage to nigro-striatal pathway and Locus coeruleus as a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 6. Stereotaxic Injections [protocols.io]

- 7. rwdstco.com [rwdstco.com]

- 8. Optimized Stereotactic Injection Protocol for Targeting the Locus Coeruleus with Minimal Neurotoxicity [protocols.io]

Application Note: HPLC Method for the Detection and Quantification of 2-Chlorodopamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2-Chlorodopamine. Drawing upon established methodologies for dopamine and related catecholamines, this protocol provides a robust starting point for the analysis of this chlorinated derivative in various sample matrices. The method utilizes a reversed-phase C18 column with UV detection, offering a balance of sensitivity, selectivity, and accessibility for research and pharmaceutical quality control applications.

Introduction

2-Chlorodopamine, a halogenated derivative of the essential neurotransmitter dopamine, is a compound of interest in neuropharmacological research and drug development. Its structural similarity to dopamine suggests potential interactions with dopaminergic pathways, making it a candidate for studies on neurotoxicity, receptor binding, and as a potential pharmacological agent. Accurate and reliable quantification of 2-Chlorodopamine is crucial for these investigations.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of small molecules in complex mixtures. This document outlines a proposed HPLC method, leveraging common laboratory instrumentation, to facilitate the analysis of 2-Chlorodopamine.

Chemical Information:

-

Compound: 2-Chlorodopamine

-

IUPAC Name: 4-(2-aminoethyl)-3-chlorobenzene-1,2-diol[1]

-

Molecular Formula: C₈H₁₀ClNO₂[1]

-

Molecular Weight: 187.62 g/mol [1]

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Chemicals and Reagents:

-

2-Chlorodopamine reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate or Potassium dihydrogen phosphate (analytical grade)

-

Formic acid or Phosphoric acid (analytical grade)

-

Ultrapure water

-

Chromatographic Conditions

The following conditions are proposed as a starting point and may require optimization based on the specific sample matrix and instrumentation.

| Parameter | Recommended Setting |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 40% B over 10 minutes, then re-equilibration |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

Rationale for Parameter Selection: The selection of a C18 column provides good retention for moderately polar compounds like 2-Chlorodopamine. A buffered mobile phase at a low pH ensures the amine group is protonated, leading to better peak shape. Acetonitrile is a common organic modifier in reversed-phase chromatography. A UV detection wavelength of 280 nm is chosen based on the absorbance profile of the parent compound, dopamine.[2][3]

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Chlorodopamine reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix. A generic solid-phase extraction (SPE) method for biological fluids is provided as an example.

-

Sample Pre-treatment: Acidify the sample (e.g., plasma, urine) with an equal volume of 0.1 M perchloric acid to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the supernatant from the centrifugation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the 2-Chlorodopamine with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Data Presentation and Analysis

Calibration Curve

Inject the working standard solutions and plot the peak area versus the concentration of 2-Chlorodopamine. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

Quantification of 2-Chlorodopamine in Samples

Inject the prepared samples and determine the peak area corresponding to 2-Chlorodopamine. Calculate the concentration of 2-Chlorodopamine in the original sample using the calibration curve equation and accounting for any dilution or concentration factors from the sample preparation process.

Method Validation Parameters (Hypothetical)

The following table summarizes the expected performance characteristics of a validated method based on typical results for similar catecholamine analyses.

| Parameter | Expected Value | Description |

| Retention Time (tR) | 4 - 6 min | The time at which 2-Chlorodopamine elutes from the column. |

| Linearity (R²) | > 0.995 | The correlation coefficient for the calibration curve over the specified concentration range. |

| Limit of Detection (LOD) | ~0.05 µg/mL | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | ~0.15 µg/mL | The lowest concentration of analyte that can be accurately and precisely quantified. |

| Accuracy (% Recovery) | 90 - 110% | The closeness of the measured value to the true value. |

| Precision (% RSD) | < 5% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

Visualizations

Caption: Experimental workflow for the HPLC analysis of 2-Chlorodopamine.

References

- 1. 2-Chlorodopamine | C8H10ClNO2 | CID 128212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]

- 3. A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Chlorodopamine Treatment of SH-SY5Y Neuroblastoma Cells

Introduction

2-Chlorodopamine is a chlorinated derivative of the neurotransmitter dopamine. Halogenated catechols are known to be neurotoxic, and it is hypothesized that 2-Chlorodopamine induces cytotoxicity, apoptosis, and oxidative stress in neuronal cells, similar to the effects observed with dopamine and other neurotoxins.[1][2] The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurodegenerative processes, including those involved in Parkinson's disease, due to its dopaminergic phenotype.[3] These application notes provide a framework for investigating the neurotoxic effects of 2-Chlorodopamine in SH-SY5Y cells.

Key Applications

-

Cytotoxicity Assessment: Determining the concentration- and time-dependent effects of 2-Chlorodopamine on cell viability.

-

Apoptosis Analysis: Investigating the induction of programmed cell death and the underlying molecular mechanisms.

-

Oxidative Stress Measurement: Quantifying the generation of reactive oxygen species (ROS) following treatment.

Data Presentation

The following tables summarize hypothetical quantitative data based on dopamine-induced effects in SH-SY5Y cells, which can serve as a template for presenting experimental results with 2-Chlorodopamine.

Table 1: Cytotoxicity of 2-Chlorodopamine on SH-SY5Y Cells (MTT Assay)

| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.2 |

| 10 | 92 ± 3.8 | 85 ± 4.1 |

| 50 | 75 ± 5.1 | 63 ± 3.9 |

| 100 | 58 ± 4.2 | 45 ± 4.8 |

| 200 | 41 ± 3.7 | 30 ± 3.5 |

| 400 | 25 ± 2.9 | 18 ± 2.7 |

Table 2: Apoptosis Induction by 2-Chlorodopamine in SH-SY5Y Cells

| Treatment | Caspase-3 Activity (Fold Change vs. Control) | Bax/Bcl-2 Ratio (Fold Change vs. Control) |

| Control | 1.0 ± 0.1 | 1.0 ± 0.2 |

| 2-Chlorodopamine (100 µM, 24h) | 3.2 ± 0.4 | 2.8 ± 0.3 |

| 2-Chlorodopamine (200 µM, 24h) | 5.8 ± 0.6 | 4.5 ± 0.5 |

Table 3: Oxidative Stress Markers in SH-SY5Y Cells Treated with 2-Chlorodopamine

| Treatment | Intracellular ROS Levels (Fold Change vs. Control) |

| Control | 1.0 ± 0.15 |

| 2-Chlorodopamine (100 µM, 6h) | 2.5 ± 0.3 |

| 2-Chlorodopamine (200 µM, 6h) | 4.1 ± 0.5 |

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

2-Chlorodopamine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

-

Prepare serial dilutions of 2-Chlorodamopamine in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared 2-Chlorodopamine dilutions. Include untreated wells as a control.

-

Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Protocol 2: Measurement of Caspase-3 Activity

This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

SH-SY5Y cells

-

Complete culture medium

-

2-Chlorodopamine stock solution

-

Caspase-3 colorimetric or fluorometric assay kit (e.g., containing Ac-DEVD-pNA or a similar substrate)

-

Cell lysis buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 6-well plate and treat with desired concentrations of 2-Chlorodopamine for the specified time (e.g., 24 hours).

-

Harvest the cells and lyse them using the cell lysis buffer provided in the assay kit.

-

Centrifuge the cell lysates to pellet the debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the fold change in caspase-3 activity relative to the untreated control.

Protocol 3: Determination of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

SH-SY5Y cells

-

Complete culture medium

-

2-Chlorodopamine stock solution

-

DCFH-DA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Black 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Seed SH-SY5Y cells in a black 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to attach.

-

Treat the cells with 2-Chlorodopamine for the desired time (e.g., 6 hours).

-

Wash the cells twice with warm PBS.

-

Incubate the cells with 20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells three times with PBS.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.

-

Express the ROS levels as a percentage of the control.

Visualizations

Caption: Experimental workflow for assessing 2-Chlorodopamine neurotoxicity.

Caption: Proposed signaling pathway for 2-Chlorodopamine-induced apoptosis.

References

- 1. Extracellular dopamine induces the oxidative toxicity of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine Cytotoxicity on SH-SY5Y Cells: Involvement of α-Synuclein and Relevance in the Neurodegeneration of Sporadic Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.ewha.ac.kr [dspace.ewha.ac.kr]

Application Notes and Protocols: In Vivo Microdialysis for Measuring 2-Chlorodopamine Effects

Introduction

2-Chlorodopamine (2-Cl-DA) is a halogenated analog of the neurotransmitter dopamine. The introduction of a chlorine atom to the dopamine structure is hypothesized to alter its interaction with dopamine transporters (DAT), receptors, and metabolic enzymes, potentially leading to significant changes in dopaminergic neurotransmission and neurotoxicity. The formation of chlorinated dopamine species has been linked to neurodegenerative processes, making it a compound of interest for researchers in neuropharmacology and drug development.[1]

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific brain regions of awake, freely moving animals.[2][3] This method allows for the measurement of basal neurotransmitter levels and the dynamic changes that occur in response to pharmacological agents.[4][5] By coupling microdialysis with sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can quantify levels of dopamine, its metabolites (DOPAC and HVA), and potentially 2-Cl-DA itself.[6][7][8]

These application notes provide a detailed protocol for using in vivo microdialysis to investigate the effects of 2-Chlorodopamine on the dopaminergic system, particularly within the striatum, a brain region rich in dopamine terminals.

Experimental Objectives

-

To establish a stable baseline of extracellular dopamine (DA), dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in the rat striatum.

-

To administer 2-Chlorodopamine directly into the striatum via reverse dialysis.

-

To quantify the resulting changes in extracellular DA, DOPAC, and HVA concentrations.

-

To assess the potential neurotoxic or modulatory effects of 2-Cl-DA on dopamine release, reuptake, and metabolism.

Detailed Experimental Protocol

This protocol is designed for use in adult male Sprague-Dawley rats (250-300g). All animal procedures should be approved by the local Institutional Animal Care and Use Committee (IACUC).

3.1. Materials and Reagents

-

Microdialysis Probes: Concentric-style probes with a 2-4 mm membrane length and a 10-20 kDa molecular weight cutoff.

-

Guide Cannula: Sized to fit the microdialysis probes.

-

Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂. pH adjusted to 7.4. Filter-sterilized.

-

2-Chlorodopamine HCl: To be dissolved in aCSF for reverse dialysis.

-

Anesthetics: Isoflurane for surgery, Chloral Hydrate or similar for initial anesthesia if required.[2]

-

HPLC-ECD or LC-MS/MS system: For analysis of dialysate samples.[8][9]

-

Stereotaxic Apparatus

-

Syringe Pump

3.2. Surgical Procedure: Guide Cannula Implantation

-

Anesthetize the rat using isoflurane (4-5% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of a pedal withdrawal reflex.

-

Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.

-

Make a midline incision on the scalp and retract the skin to expose the skull.

-

Drill a small hole in the skull above the target brain region. For the striatum, typical coordinates relative to bregma are: Antero-posterior (AP): +1.0 mm; Medio-lateral (ML): ±2.5 mm; Dorso-ventral (DV): -3.0 mm.

-

Slowly lower the guide cannula to the DV coordinate and secure it to the skull using dental cement and jeweler's screws.

-

Insert a dummy cannula to keep the guide patent.

-

Allow the animal to recover for 5-7 days before the microdialysis experiment.

3.3. In Vivo Microdialysis Procedure

-

On the day of the experiment, gently restrain the rat and replace the dummy cannula with the microdialysis probe. The probe membrane should extend 2-4 mm beyond the guide cannula tip into the striatum.

-

Connect the probe inlet to a syringe pump and the outlet to a collection vial.

-

Begin perfusing the probe with aCSF at a flow rate of 1.0-2.0 µL/min.[3]

-

Place the animal in a microdialysis bowl or cage that allows for free movement.

-

Allow a stabilization period of 90-120 minutes for the tissue to equilibrate after probe insertion.

-

Baseline Collection: Collect dialysate samples every 15-20 minutes for at least 60-90 minutes (4-6 fractions) to establish a stable baseline of DA, DOPAC, and HVA. Samples should be collected in vials containing a small amount of antioxidant (e.g., perchloric acid) and immediately placed on ice or in a refrigerated fraction collector.

-

2-Chlorodopamine Administration (Reverse Dialysis): Switch the perfusion medium from aCSF to aCSF containing the desired concentration of 2-Chlorodopamine (e.g., 10, 50, 100 µM). This method allows for localized drug delivery.[2]

-

Treatment Collection: Continue collecting dialysate fractions every 15-20 minutes for the duration of the 2-Cl-DA perfusion (e.g., 60 minutes) and for a post-treatment period (e.g., 120 minutes) after switching the perfusion medium back to standard aCSF.

-

Store all samples at -80°C until analysis.

3.4. Sample Analysis

-

Analyze the dialysate fractions for DA, DOPAC, and HVA content using a validated HPLC-ECD or LC-MS/MS method.[8]

-

The mobile phase for HPLC-ECD typically consists of a phosphate/citrate buffer, methanol, and an ion-pairing agent.[8]

-

Quantify the concentrations by comparing peak heights or areas to those of a standard curve.

Data Presentation and Analysis

Data are typically expressed as a percentage of the mean baseline concentration. The average of the last 3-4 stable baseline samples is defined as 100%.

Table 1: Example Microdialysis Perfusion Schedule

| Time (min) | Perfusion Fluid | Flow Rate (µL/min) | Action |

|---|---|---|---|

| -120 to 0 | aCSF | 1.5 | Stabilization |

| 0 to 60 | aCSF | 1.5 | Baseline Collection |

| 60 to 120 | aCSF + 50 µM 2-Cl-DA | 1.5 | Treatment |

| 120 to 240 | aCSF | 1.5 | Post-Treatment Washout |

Table 2: Illustrative Quantitative Data of 2-Cl-DA Effects on Extracellular Dopamine (Note: This is example data for illustrative purposes only.)

| Time (min) | Treatment | Dopamine (pg/10 µL) | DOPAC (pg/10 µL) | HVA (pg/10 µL) | % DA Baseline |

|---|---|---|---|---|---|

| 15 | Baseline | 4.1 | 850 | 620 | 98% |

| 30 | Baseline | 4.3 | 865 | 630 | 102% |

| 45 | Baseline | 4.2 | 855 | 625 | 100% |

| 60 | Start 2-Cl-DA | 4.2 | 860 | 628 | 100% |

| 75 | 2-Cl-DA | 15.8 | 750 | 590 | 376% |

| 90 | 2-Cl-DA | 25.3 | 680 | 550 | 602% |

| 105 | 2-Cl-DA | 22.1 | 650 | 530 | 526% |

| 120 | End 2-Cl-DA | 18.9 | 690 | 560 | 450% |

| 135 | Washout | 10.5 | 780 | 595 | 250% |

| 150 | Washout | 7.3 | 830 | 610 | 174% |

Visualizations

5.1. Experimental Workflow

Caption: Workflow for in vivo microdialysis experiment.

5.2. Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for 2-Chlorodopamine at the dopaminergic synapse, which can be tested using this protocol. The primary hypothesis is that 2-Cl-DA acts as a competitive inhibitor or a substrate for the Dopamine Transporter (DAT), leading to an increase in extracellular dopamine.

Caption: Hypothesized action of 2-Cl-DA at the synapse.

5.3. Logical Relationship of Effects

This diagram shows the expected cascade of events following the local administration of 2-Chlorodopamine.

References

- 1. AFMR - Neurotoxicity of chlorinated dopamine. [afmr.org]

- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

Application Notes and Protocols: A Hypothetical Model of Parkinson's Disease Induced by 2-Chlorodopamine